molecular formula C10H18O2 B1598902 Sebacaldehyde CAS No. 45037-67-0

Sebacaldehyde

Cat. No.: B1598902
CAS No.: 45037-67-0
M. Wt: 170.25 g/mol
InChI Key: ZNWNWEHQFXOPGK-UHFFFAOYSA-N
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Description

Sebacaldehyde (IUPAC name: decanedial; molecular formula: C₁₀H₁₈O₂) is a linear aliphatic dialdehyde with two terminal aldehyde groups separated by an eight-carbon chain. It is a colorless to pale yellow liquid with a boiling point of 254–256°C and a molecular weight of 170.25 g/mol . The compound is primarily used in organic synthesis, polymer crosslinking, and as a precursor for pharmaceuticals and fragrances. Its bifunctional reactivity enables applications in coordination chemistry, where it serves as a ligand for transition metals .

Properties

IUPAC Name

decanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWEHQFXOPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196366
Record name Sebacaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45037-67-0
Record name Decanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45037-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sebacaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045037670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebacaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacaldehyde
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Comparison with Similar Compounds

Glutaraldehyde (C₅H₈O₂)

Glutaraldehyde, a five-carbon dialdehyde, shares functional groups with Sebacaldehyde but differs in chain length. Key comparisons include:

Property This compound Glutaraldehyde
Molecular Weight 170.25 g/mol 100.12 g/mol
Boiling Point (°C) 254–256 187–189
Solubility in Water Slightly soluble Fully miscible
Crosslinking Efficiency Moderate (flexible) High (rigid)
Toxicity Low High (irritant)

Research Findings :

  • Reactivity : Glutaraldehyde’s shorter chain enhances electrophilicity, making it more reactive in protein crosslinking and disinfection applications. This compound’s longer chain reduces volatility and improves thermal stability in polymer networks .
  • Coordination Chemistry : this compound forms stable complexes with metals like iron and palladium due to its flexible backbone, whereas glutaraldehyde’s rigidity limits its use in multidentate ligand systems .

Adipaldehyde (C₆H₁₀O₂)

Adipaldehyde (hexanedial) is a six-carbon homolog of this compound. Key differences include:

Property This compound Adipaldehyde
Chain Length 10 carbons 6 carbons
Melting Point (°C) -5 -30
Applications Polymer modifiers Nylon precursors
Environmental Persistence Moderate High

Research Findings :

  • Synthetic Utility : Adipaldehyde is a key intermediate in nylon-6,6 production, while this compound’s longer chain is preferred for synthesizing polyesters with enhanced elasticity .
  • Aldol Condensation : this compound undergoes slower aldol reactions compared to Adipaldehyde due to steric hindrance from its extended carbon chain .

Functional Comparison with Non-Dialdehydes

Benzaldehyde (C₇H₆O)

Property This compound Benzaldehyde
Aromaticity No Yes
Oxidation Stability Low High
Use in Fragrances Mild, waxy odor Strong almond scent

Research Findings :

  • Benzaldehyde’s aromatic ring stabilizes the aldehyde group against oxidation, whereas this compound requires antioxidants for storage .

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